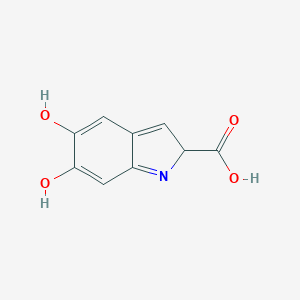
4-Aminophenylalanine anilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminophenylalanine anilide, also known as 4-APAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a derivative of phenylalanine, an amino acid that is essential for the synthesis of proteins in the body. 4-APAA is a white crystalline powder that is soluble in water and organic solvents.
Mechanism of Action
The mechanism of action of 4-Aminophenylalanine anilide involves blocking the potassium channels in nerve fibers, leading to an increase in the duration of the action potential. This results in improved conduction of nerve impulses in damaged nerve fibers.
Biochemical and physiological effects:
4-Aminophenylalanine anilide has been shown to improve motor function in animal models of neurological disorders. It has also been shown to increase the release of dopamine in the brain, leading to improved cognitive function.
Advantages and Limitations for Lab Experiments
The advantages of using 4-Aminophenylalanine anilide in lab experiments include its ability to enhance the conduction of nerve impulses in damaged nerve fibers, leading to improved motor function. However, its limitations include the potential for toxicity at high doses, as well as the need for further research to determine its safety and efficacy in humans.
Future Directions
Future research on 4-Aminophenylalanine anilide should focus on its potential applications in the treatment of neurological disorders in humans. This includes conducting clinical trials to determine its safety and efficacy, as well as investigating its potential use in combination with other drugs for improved therapeutic outcomes. Additionally, research should be conducted to determine the optimal dosage and duration of treatment with 4-Aminophenylalanine anilide.
Synthesis Methods
The synthesis of 4-Aminophenylalanine anilide involves the reaction of aniline with 4-nitrophenylalanine, followed by reduction of the nitro group to an amino group. The resulting compound is then acetylated to form 4-Aminophenylalanine anilide.
Scientific Research Applications
4-Aminophenylalanine anilide has been studied extensively for its potential applications in the treatment of neurological disorders such as multiple sclerosis, spinal cord injury, and epilepsy. It has been shown to enhance the conduction of nerve impulses in damaged nerve fibers, leading to improved motor function.
properties
CAS RN |
131025-31-5 |
|---|---|
Product Name |
4-Aminophenylalanine anilide |
Molecular Formula |
C4H5ClN2O2S |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-amino-3-(4-aminophenyl)-N-phenylpropanamide |
InChI |
InChI=1S/C15H17N3O/c16-12-8-6-11(7-9-12)10-14(17)15(19)18-13-4-2-1-3-5-13/h1-9,14H,10,16-17H2,(H,18,19) |
InChI Key |
JYPGHPQGUWAALI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C(CC2=CC=C(C=C2)N)N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(CC2=CC=C(C=C2)N)N |
synonyms |
4-aminophenylalanine anilide L-para-aminophenylalanine anilide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(difluoromethoxy)phenyl]-4-ethylbenzamide](/img/structure/B238001.png)
![N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B238012.png)
![[(4aR,8R,8aR)-2-phenyl-6-tributylstannyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B238034.png)
![(4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B238036.png)




![3b-hydroxy-3a,5,5-trimethyl-3-methylidene-4H-cyclopenta[a]pentalene-2,6-dione](/img/structure/B238068.png)


![N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B238083.png)
![2,4-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238084.png)